1,4-Benzenediol, bis(1-methylpentadecyl)-
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Overview
Description
1,4-Benzenediol, bis(1-methylpentadecyl)- is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of 1,4-Benzenediol, bis(1-methylpentadecyl)- includes two long alkyl chains (1-methylpentadecyl) attached to the benzene ring, making it a unique derivative of hydroquinone .
Preparation Methods
The synthesis of 1,4-Benzenediol, bis(1-methylpentadecyl)- typically involves the alkylation of hydroquinone. The reaction conditions often include the use of strong bases and alkyl halides to introduce the long alkyl chains onto the benzene ring. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
1,4-Benzenediol, bis(1-methylpentadecyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced back to its hydroquinone form.
Substitution: The alkyl chains can undergo substitution reactions with other reagents. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction.
Scientific Research Applications
1,4-Benzenediol, bis(1-methylpentadecyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Benzenediol, bis(1-methylpentadecyl)- involves its interaction with various molecular targets. The hydroxyl groups can donate hydrogen atoms, acting as antioxidants. The long alkyl chains may interact with lipid membranes, affecting their fluidity and function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1,4-Benzenediol, bis(1-methylpentadecyl)- can be compared with other similar compounds such as:
Catechol (1,2-dihydroxybenzene): Another dihydroxybenzene with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): A dihydroxybenzene with hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): The parent compound with hydroxyl groups in the para position. The uniqueness of 1,4-Benzenediol, bis(1-methylpentadecyl)- lies in its long alkyl chains, which impart distinct physical and chemical properties compared to its simpler counterparts.
Properties
CAS No. |
63451-51-4 |
---|---|
Molecular Formula |
C38H70O2 |
Molecular Weight |
559.0 g/mol |
IUPAC Name |
2,5-di(hexadecan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C38H70O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-33(3)35-31-38(40)36(32-37(35)39)34(4)30-28-26-24-22-20-18-16-14-12-10-8-6-2/h31-34,39-40H,5-30H2,1-4H3 |
InChI Key |
BLWQZSLAARXNGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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